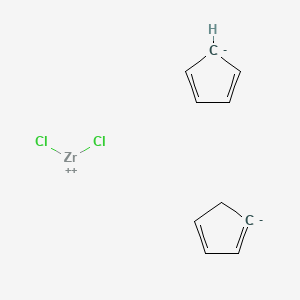
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is an organometallic compound that features two cyclopenta-1,3-diene ligands coordinated to a zirconium center, which is also bonded to two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is to react zirconium tetrachloride with cyclopenta-1,3-diene in the presence of sodium or potassium as the reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) follows similar principles but often involves more efficient and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
科学研究应用
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) has a wide range of applications in scientific research:
作用机制
The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligands to the zirconium center, which stabilizes the compound and enhances its reactivity. The chloride ions can be easily substituted, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Cyclopentadienylzirconium trichloride: Similar in structure but with three chloride ligands instead of two.
Cyclopentadienylzirconium dichloride: Similar but with only one cyclopentadienyl ligand.
Titanocene dichloride: A similar compound with titanium instead of zirconium.
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is unique due to its specific ligand arrangement and the presence of two cyclopenta-1,3-diene ligands, which confer distinct reactivity and stability compared to other similar compounds .
属性
分子式 |
C10H10Cl2Zr |
|---|---|
分子量 |
292.31 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h1-3H,4H2;1-5H;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
UAIZNGJUYAVXSY-UHFFFAOYSA-L |
规范 SMILES |
C1C=CC=[C-]1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















